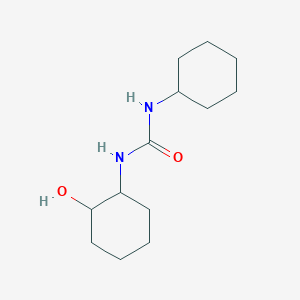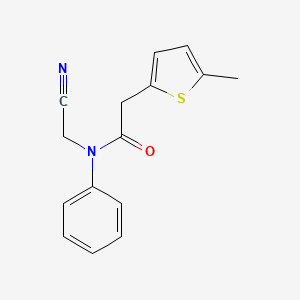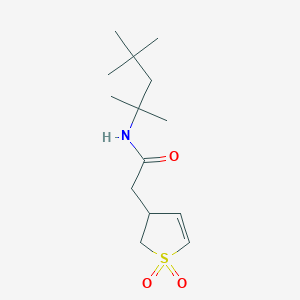![molecular formula C15H13BrN2O3 B7572470 Methyl 2-[(5-bromopyridine-3-carbonyl)amino]-2-phenylacetate](/img/structure/B7572470.png)
Methyl 2-[(5-bromopyridine-3-carbonyl)amino]-2-phenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(5-bromopyridine-3-carbonyl)amino]-2-phenylacetate, also known as BRD7552, is a chemical compound that has gained attention in the scientific community due to its potential use as a tool compound for research purposes.
Wirkmechanismus
Methyl 2-[(5-bromopyridine-3-carbonyl)amino]-2-phenylacetate inhibits cGAS by binding to a specific pocket on the enzyme, preventing it from catalyzing the formation of cyclic GMP-AMP (cGAMP). This leads to a reduction in the activation of the STING pathway, which is responsible for the production of proinflammatory cytokines and type I interferons.
Biochemical and Physiological Effects
Inhibition of cGAS by this compound has been shown to reduce the production of proinflammatory cytokines and type I interferons in response to viral and bacterial infections. This has potential therapeutic implications for the treatment of autoimmune diseases and cancer, which are characterized by an overactive immune response.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-[(5-bromopyridine-3-carbonyl)amino]-2-phenylacetate has several advantages as a tool compound for research purposes. It is highly selective for cGAS, with minimal off-target effects on other enzymes. It is also cell-permeable, allowing for easy uptake and distribution in cell-based assays. However, its potency is relatively low, requiring high concentrations for effective inhibition. Additionally, its synthesis is complex and time-consuming, limiting its availability for widespread use.
Zukünftige Richtungen
There are several future directions for research on Methyl 2-[(5-bromopyridine-3-carbonyl)amino]-2-phenylacetate. One area of focus is the development of more potent analogs with improved selectivity and efficacy. Another area of interest is the investigation of its potential therapeutic applications in the treatment of autoimmune diseases and cancer. Additionally, further studies are needed to elucidate the downstream effects of cGAS inhibition by this compound on the immune response and cellular signaling pathways.
Synthesemethoden
Methyl 2-[(5-bromopyridine-3-carbonyl)amino]-2-phenylacetate can be synthesized through a multistep process involving the reaction of 5-bromonicotinic acid with thionyl chloride, followed by reaction with methyl 2-phenylacetate and ammonia. The final product is obtained through purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(5-bromopyridine-3-carbonyl)amino]-2-phenylacetate has been identified as a potential tool compound for research purposes due to its ability to inhibit the enzyme cyclic GMP-AMP synthase (cGAS). This enzyme plays a crucial role in the innate immune response to viral and bacterial infections, and its inhibition has been shown to have therapeutic potential in the treatment of autoimmune diseases and cancer.
Eigenschaften
IUPAC Name |
methyl 2-[(5-bromopyridine-3-carbonyl)amino]-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-21-15(20)13(10-5-3-2-4-6-10)18-14(19)11-7-12(16)9-17-8-11/h2-9,13H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOROMMAWTPXQSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)NC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocycloheptyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B7572388.png)
![2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]ethoxy]ethanol](/img/structure/B7572410.png)
![Methyl 2-[2-[(2-methoxy-2-phenylacetyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B7572411.png)


![4-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-3-phenyl-1,2,4-oxadiazol-5-one](/img/structure/B7572429.png)



![[4-(1,3-Dioxolan-2-yl)piperidin-1-yl]-(2-hydroxyphenyl)methanone](/img/structure/B7572463.png)
![Ethyl 2-[[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-propan-2-ylamino]acetate](/img/structure/B7572471.png)
![(Z)-3-[2-(N-acetyl-4-fluoroanilino)-1,3-thiazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7572472.png)

![(4-Methylidenepiperidin-1-yl)-[4-(trifluoromethylsulfonyl)phenyl]methanone](/img/structure/B7572482.png)